molecular formula C17H28N2O B8705297 4-Amino-N-decylbenzamide CAS No. 64026-27-3

4-Amino-N-decylbenzamide

Cat. No.: B8705297
CAS No.: 64026-27-3
M. Wt: 276.4 g/mol
InChI Key: RBYXHSYVYKSOBY-UHFFFAOYSA-N
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Description

4-Amino-N-decylbenzamide is an aromatic amide derivative featuring a benzamide core substituted with a decyl alkyl chain at the amide nitrogen and an amino group at the para position of the benzene ring. For instance, 4-aminobenzamide (a simpler analogue lacking the decyl chain) is noted as a substrate analogue in enzyme studies . The decyl chain in this compound likely enhances lipophilicity, making it suitable for applications requiring membrane interaction or surfactant behavior.

Properties

CAS No.

64026-27-3

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

4-amino-N-decylbenzamide

InChI

InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-14-19-17(20)15-10-12-16(18)13-11-15/h10-13H,2-9,14,18H2,1H3,(H,19,20)

InChI Key

RBYXHSYVYKSOBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The decyl chain in this compound significantly increases hydrophobicity compared to phenyl or methoxy-substituted analogues, suggesting utility in surfactant or lipid-based formulations.
  • Electronic Effects: Substituents like nitro (-NO2) or methoxy (-OCH3) alter electron density, affecting reactivity. For example, the nitro group in N-[4-(acetylamino)phenyl]-4-nitrobenzamide may reduce nucleophilicity compared to amino-substituted analogues .
  • Hydrogen Bonding: Compounds with multiple amino groups (e.g., 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility .

Research Findings and Trends

  • Crystallography: Hydrazide derivatives (e.g., 4-(Dimethylamino)benzohydrazide) exhibit hydrogen-bonded networks, a feature likely shared by this compound due to its amide and amino groups .
  • Synthetic Flexibility : The modular structure of benzamide derivatives allows for tailored substitutions (e.g., methoxy, nitro) to optimize properties for specific applications .

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